Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfinyl group attached to a phenylethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- typically involves multiple steps. One common method includes the sulfoxidation of a precursor compound, such as 1-methyl-4-[(2-phenylethenyl)sulfanyl]benzene, using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its sulfide counterpart using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfonyl]-.
Reduction: Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfanyl]-.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfanyl]-: The reduced form of the compound with a sulfanyl group instead of a sulfinyl group.
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfonyl]-: The oxidized form with a sulfonyl group.
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]thio]-: A related compound with a thioether linkage.
Uniqueness
Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- is unique due to its specific sulfinyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfanyl and sulfonyl analogs .
Eigenschaften
CAS-Nummer |
137693-72-2 |
---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylethenylsulfinyl)benzene |
InChI |
InChI=1S/C15H14OS/c1-13-7-9-15(10-8-13)17(16)12-11-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
NZYCZBAOSXWZJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.